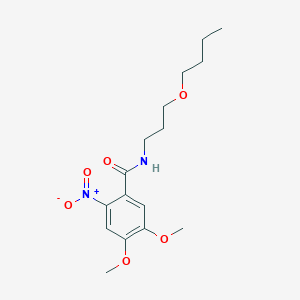
N-(3-butoxypropyl)-4,5-dimethoxy-2-nitrobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-butoxypropyl)-4,5-dimethoxy-2-nitrobenzamide is an organic compound with a complex structure that includes a benzamide core substituted with butoxypropyl, dimethoxy, and nitro groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-butoxypropyl)-4,5-dimethoxy-2-nitrobenzamide typically involves a multi-step process. One common method starts with the nitration of 4,5-dimethoxybenzamide to introduce the nitro group. This is followed by the alkylation of the amide nitrogen with 3-butoxypropyl bromide under basic conditions to yield the final product. The reaction conditions often include the use of solvents like dichloromethane or ethanol and catalysts such as potassium carbonate.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the synthesis. The use of automated systems allows for precise control over reaction parameters, ensuring consistent product quality.
Analyse Des Réactions Chimiques
Types of Reactions
N-(3-butoxypropyl)-4,5-dimethoxy-2-nitrobenzamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon (Pd/C)
Substitution: Sodium methoxide, dimethyl sulfoxide (DMSO)
Hydrolysis: Hydrochloric acid (HCl), sodium hydroxide (NaOH)
Major Products Formed
Reduction: 4,5-dimethoxy-2-aminobenzamide
Substitution: Various substituted benzamides depending on the nucleophile used
Hydrolysis: 4,5-dimethoxy-2-nitrobenzoic acid and 3-butoxypropylamine
Applications De Recherche Scientifique
N-(3-butoxypropyl)-4,5-dimethoxy-2-nitrobenzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and coatings due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of N-(3-butoxypropyl)-4,5-dimethoxy-2-nitrobenzamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also inhibit specific enzymes by binding to their active sites, thereby modulating biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(3-butoxypropyl)-3,4,5-trimethoxybenzamide
- N-(3-butoxypropyl)-3-(4-methylbenzyl)-1-benzothiophene-2-carboxamide
Uniqueness
N-(3-butoxypropyl)-4,5-dimethoxy-2-nitrobenzamide is unique due to the presence of both nitro and dimethoxy groups on the benzamide core. This combination imparts distinct chemical reactivity and biological activity compared to similar compounds. The butoxypropyl group also enhances its solubility and bioavailability, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C16H24N2O6 |
|---|---|
Poids moléculaire |
340.37 g/mol |
Nom IUPAC |
N-(3-butoxypropyl)-4,5-dimethoxy-2-nitrobenzamide |
InChI |
InChI=1S/C16H24N2O6/c1-4-5-8-24-9-6-7-17-16(19)12-10-14(22-2)15(23-3)11-13(12)18(20)21/h10-11H,4-9H2,1-3H3,(H,17,19) |
Clé InChI |
MDZCBRGLMUNWJK-UHFFFAOYSA-N |
SMILES canonique |
CCCCOCCCNC(=O)C1=CC(=C(C=C1[N+](=O)[O-])OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[(3-{4-methyl-7-[(2-methylprop-2-en-1-yl)oxy]-2-oxo-2H-chromen-3-yl}propanoyl)amino]benzamide](/img/structure/B11019757.png)
![N-[(2Z)-5-cyclopropyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetamide](/img/structure/B11019763.png)
![N-{[5-(benzyloxy)-1H-indol-1-yl]acetyl}-L-methionine](/img/structure/B11019767.png)

![N-(2-methoxybenzyl)-2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetamide](/img/structure/B11019785.png)
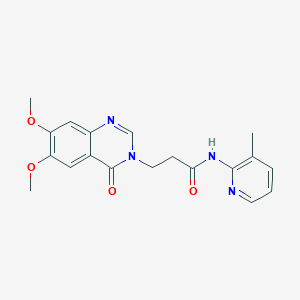
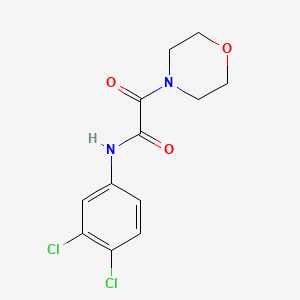
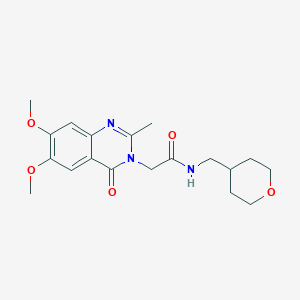
![6'-phenyl-3',4'-dihydro-8'H-spiro[cyclohexane-1,2'-pyrano[3,2-g]chromene]-8'-thione](/img/structure/B11019812.png)


![N-cyclopropyl-3-[3-(1H-indol-6-yl)-1,2,4-oxadiazol-5-yl]propanamide](/img/structure/B11019824.png)
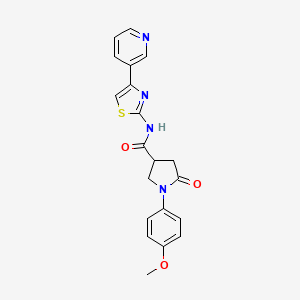
![ethyl 2-[[(E)-3-(2-chlorophenyl)prop-2-enoyl]amino]acetate](/img/structure/B11019845.png)
